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Compound of Interest

Compound Name: Anticancer agent 137

Cat. No.: B12391418 Get Quote

Disclaimer: The term "137 Agents" does not refer to a recognized class of chemical compounds

with a shared core structure or mechanism of action. Instead, it appears to be a coincidental

numerical designation for a variety of chemically and functionally distinct therapeutic agents.

This guide provides a comprehensive overview of the available technical information for several

such agents that have been identified in scientific literature.

TAK-137: An AMPA Receptor Potentiator for
Neurological and Psychiatric Disorders
TAK-137 is a novel, potent, and selective positive allosteric modulator of the α-amino-3-

hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor with minimal agonistic activity. It

has been investigated for its potential therapeutic effects in schizophrenia and depression.

Mechanism of Action
TAK-137 enhances the function of AMPA receptors, which mediate the majority of fast

excitatory neurotransmission in the central nervous system. By binding to an allosteric site on

the receptor, TAK-137 potentiates the glutamate-induced ion channel opening, leading to

increased synaptic strength. This modulation of glutamatergic signaling is thought to underlie

its therapeutic effects. Notably, TAK-137 exhibits lower agonistic effects compared to other

AMPA receptor potentiators, which may contribute to a wider therapeutic window and a

reduced risk of excitotoxicity-related side effects such as seizures.[1][2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b12391418?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/30209408/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6461786/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12391418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathways
The pro-cognitive and antidepressant-like effects of TAK-137 are associated with the activation

of downstream signaling pathways that promote neuroplasticity and cell survival. In rat primary

cortical neurons, TAK-137 has been shown to increase the phosphorylation of Akt, extracellular

signal-regulated kinase (ERK), and the mammalian target of rapamycin (mTOR), leading to an

upregulation of brain-derived neurotrophic factor (BDNF) expression.[3]
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Figure 1: TAK-137 Signaling Pathway.

Quantitative Data
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Parameter Value Species/System Reference

Cognitive

Enhancement (DMTS

Task)

0.03 - 1 mg/kg, p.o. Monkey [2]

Proliferation of

Hippocampal Neural

Progenitor Cells

0.1 - 1 mg/kg, p.o. Mouse [2]

Proliferation of

Hippocampal Neural

Progenitor Cells

0.3 - 3 mg/kg, p.o. Rat [2]

Amelioration of MK-

801-induced deficits in

social interaction

0.1 and 0.3 mg/kg,

p.o.
Rat [4]

Amelioration of PCP-

induced cognitive

deficits

0.1 and 1 mg/kg, p.o. Rat [4]

Experimental Protocols
Ca2+ Influx Assay: Rat primary cortical neurons were used to assess the effect of TAK-137

on AMPA-induced calcium influx. While the specific, detailed protocol is not publicly

available, these assays typically involve loading cultured neurons with a calcium-sensitive

fluorescent dye (e.g., Fura-2 AM) and measuring the change in fluorescence upon

application of AMPA in the presence and absence of the test compound using a fluorescence

plate reader.

Whole-Cell Patch-Clamp Recording: To characterize the electrophysiological effects of TAK-

137, whole-cell patch-clamp recordings were performed on rat primary cortical neurons. This

technique involves forming a high-resistance seal between a glass micropipette and the cell

membrane, followed by rupturing the membrane patch to gain electrical access to the cell's

interior. This allows for the measurement of ion channel currents in response to the

application of neurotransmitters and modulators.
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BDNF Production Measurement: The effect of TAK-137 on BDNF protein expression in rat

primary cortical neurons was likely quantified using an enzyme-linked immunosorbent assay

(ELISA). This method involves lysing the treated cells, adding the cell lysate to a plate pre-

coated with a BDNF-specific antibody, and then detecting the bound BDNF with a secondary

antibody conjugated to an enzyme that produces a measurable colorimetric or

chemiluminescent signal.

MolPort-137: An Autotaxin Inhibitor for Cancer
Therapy
MolPort-137 is a novel, small molecule inhibitor of autotaxin (ATX), a secreted enzyme that

produces the bioactive lipid lysophosphatidic acid (LPA). The ATX-LPA signaling axis is

implicated in cancer progression, making it a target for therapeutic intervention.

Mechanism of Action
MolPort-137 inhibits the enzymatic activity of autotaxin, thereby reducing the production of LPA.

LPA signals through G protein-coupled receptors (LPARs) to promote tumor cell proliferation,

migration, and survival. By blocking this pathway, MolPort-137 can sensitize cancer cells to

conventional chemotherapeutic agents like paclitaxel.[5]

Signaling Pathways
MolPort-137 acts upstream in the ATX-LPA signaling pathway. By inhibiting ATX, it prevents the

generation of LPA from lysophosphatidylcholine (LPC). This, in turn, blocks the activation of

LPARs and their downstream signaling cascades, which include pathways mediated by Rho,

Rac, and PI3K/Akt, known to be involved in cancer progression.
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Figure 2: MolPort-137 Signaling Pathway.

Quantitative Data
Parameter Value Species/System Reference

IC50 (Autotaxin

Inhibition)
1.6 ± 0.2 µM In vitro enzyme assay [5]

GI50 (4T1 murine

breast carcinoma

cells)

>20 µM Cell-based assay [5]

Experimental Protocols
Virtual Screening Workflow: MolPort-137 was identified through a structure-based virtual

screening approach. This involved pharmacophore modeling and molecular docking to

screen a compound library against the autotaxin active site.
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Figure 3: MolPort-137 Discovery Workflow.

Autotaxin Enzyme Inhibition Assay: The inhibitory activity of MolPort-137 against autotaxin

was determined using a fluorescence-based assay. The assay measures the hydrolysis of a

fluorogenic LPC analog, FS-3. The reaction was performed in the presence of varying

concentrations of MolPort-137, and the fluorescence intensity was measured over time to

determine the rate of substrate hydrolysis. The IC50 value was calculated from the dose-

response curve.[5]

Cell Viability Assay: The effect of MolPort-137 on cancer cell viability was assessed using the

CellTiter-Glo assay. 4T1 murine breast carcinoma cells were plated in 96-well plates and
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treated with serial dilutions of MolPort-137 for 72 hours. The CellTiter-Glo reagent, which

measures ATP levels as an indicator of cell viability, was then added, and the luminescence

was measured to determine the half-maximal growth inhibitory concentration (GI50).[5]

BG-C137: An Anti-FGFR2b Antibody-Drug Conjugate
for Solid Tumors
BG-C137 is an investigational antibody-drug conjugate (ADC) designed to target and kill

cancer cells that overexpress fibroblast growth factor receptor 2b (FGFR2b). It is currently in

Phase 1 clinical development for the treatment of advanced solid tumors.

Mechanism of Action
BG-C137 consists of a monoclonal antibody that specifically binds to FGFR2b, a receptor

tyrosine kinase often overexpressed in various solid tumors, including gastric cancer. The

antibody is conjugated to a topoisomerase-1 inhibitor payload. Upon binding to FGFR2b on the

surface of a cancer cell, BG-C137 is internalized. Inside the cell, the linker is cleaved, releasing

the topoisomerase-1 inhibitor. This payload then intercalates into DNA and inhibits the re-

ligation step of topoisomerase I, leading to DNA double-strand breaks, cell cycle arrest, and

apoptosis.[6][7]

Signaling Pathways
BG-C137's primary mechanism is the targeted delivery of a cytotoxic payload. However, the

antibody component also plays a role by binding to FGFR2b. While BG-C137 is designed to

have weaker signaling blockade compared to other anti-FGFR2b antibodies to spare on-target

toxicities, its binding can still interfere with the normal FGF/FGFR2b signaling, which is involved

in cell proliferation and survival.[6][8]
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Figure 4: BG-C137 Mechanism of Action.

Quantitative Data
Preclinical in vivo studies have demonstrated the anti-tumor efficacy of BG-C137. In xenograft

models of gastric cancer with varying levels of FGFR2b expression, a single dose of BG-C137

showed superior tumor growth inhibition compared to multiple doses of bemarituzumab,

another anti-FGFR2b antibody.[6] Specific quantitative data from these studies are not yet

publicly available in detail.

Experimental Protocols
In Vitro Cytotoxicity Assays: To evaluate the potency of BG-C137, in vitro cytotoxicity assays

are performed on cancer cell lines with varying levels of FGFR2b expression. These assays

typically involve treating the cells with a range of BG-C137 concentrations for a set period,

followed by a cell viability assay (e.g., MTS or CellTiter-Glo) to determine the IC50.

Bystander Killing Effect Assay: The ability of the released payload to kill neighboring antigen-

negative cells is a key feature of ADCs. This is often assessed by co-culturing FGFR2b-

positive and FGFR2b-negative cancer cells and treating them with BG-C137. The viability of

both cell populations is then measured to quantify the bystander effect.

In Vivo Tumor Xenograft Studies: The anti-tumor activity of BG-C137 is evaluated in vivo

using immunodeficient mice bearing human tumor xenografts. Tumors with known FGFR2b

expression levels are implanted, and once the tumors reach a certain size, the mice are

treated with BG-C137. Tumor volume and body weight are monitored over time to assess

efficacy and toxicity.

S-137-R: An Aminoglycoside Antibacterial
Substance
S-137-R has been reported as an aminoglycoside antibacterial substance produced by Bacillus

velezensis strain RP137, isolated from the Persian Gulf.[9] However, it is crucial to note that the

structural elucidation and purity of S-137-R have been questioned in a subsequent publication,
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which suggests that the available analytical data are insufficient to definitively classify it as an

aminoglycoside.[8]

Proposed Mechanism of Action
If S-137-R is indeed an aminoglycoside, its mechanism of action would involve binding to the

30S ribosomal subunit of bacteria. This binding interferes with protein synthesis by causing

misreading of mRNA, leading to the production of nonfunctional proteins and ultimately

bacterial cell death.

Quantitative Data
The original publication on S-137-R may contain data on its minimum inhibitory concentration

(MIC) against various bacterial strains. However, given the controversy surrounding its identity,

this data should be interpreted with caution.

Experimental Protocols
Isolation and Purification: The producing organism, Bacillus velezensis strain RP137, would

be cultured in a suitable broth medium. The antibacterial compound would then be extracted

from the culture supernatant or cell biomass using techniques such as solvent extraction and

chromatography (e.g., column chromatography, HPLC).

Minimum Inhibitory Concentration (MIC) Determination: The antibacterial activity of S-137-R

would be quantified by determining its MIC against a panel of pathogenic bacteria. The broth

microdilution method is a standard technique for this. In this assay, serial dilutions of the

compound are prepared in a 96-well plate containing bacterial growth medium. Each well is

then inoculated with a standardized bacterial suspension. After incubation, the lowest

concentration of the compound that inhibits visible bacterial growth is recorded as the MIC.
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Figure 5: MIC Assay Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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